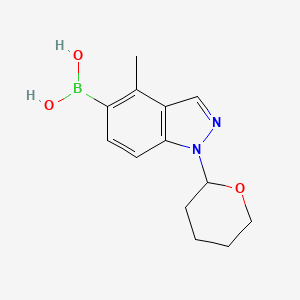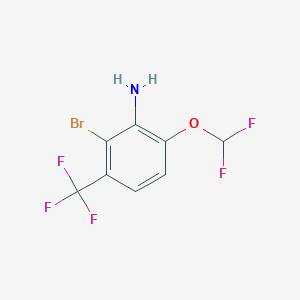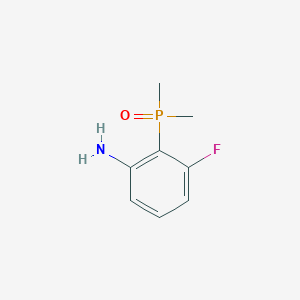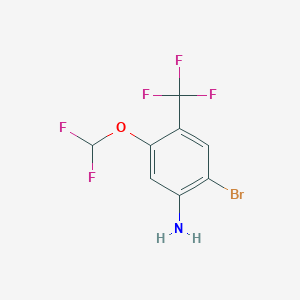![molecular formula C11H13Cl2NO4 B1447750 methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride CAS No. 1384427-87-5](/img/structure/B1447750.png)
methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride
Overview
Description
“Methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” is a synthetic compound . It is commonly referred to as MDB or Methylone and belongs to the cathinone family. The compound contains a total of 33 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 2 ethers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of “this compound” includes a variety of functional groups and structural features. It contains a five-membered ring, a six-membered ring, a nine-membered ring, an aliphatic ester, a tertiary amine, and two ethers .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 294.13 g/mol.Scientific Research Applications
Chemical Synthesis
Chemical synthesis processes often involve the compound as a precursor or intermediate. For instance, it has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. The compound has been implicated in reactions leading to products like benzoxazinyl acetates, showcasing its utility in synthesizing compounds with potential biological activities (Yavari et al., 2006), (Reddy & Rao, 2008).
Crystallography
The compound has been studied in crystallography to understand its molecular structure and interactions better. Research has revealed insights into its crystal structure, providing valuable information for chemical and pharmaceutical applications (Li et al., 2015).
Antibacterial Activity
Researchers have synthesized novel compounds using the chemical as a starting material or intermediate, which were then tested for antibacterial activity. These studies are crucial for the development of new antibiotics and understanding the structure-activity relationship of these compounds (Kadian et al., 2012), (Desai et al., 2001).
Optimization of Synthesis Processes
The compound's synthesis has been optimized to improve yields and quality, highlighting its industrial relevance. Researchers have studied various reaction conditions to maximize the yield and purity of the compound, indicating its importance in chemical manufacturing (Wang Guo-hua, 2008).
Mechanism of Action
Target of Action
Many related compounds containing the methylenedioxyphenyl group are bioactive and found in pesticides and pharmaceuticals .
Mode of Action
It is known that many compounds with similar structures interact with their targets to induce changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to exhibit good selectivity between cancer cells and normal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride .
Future Directions
The future directions for research on “methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride” and similar compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4.ClH/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11;/h2-3,13H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVYHNCPTYTPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




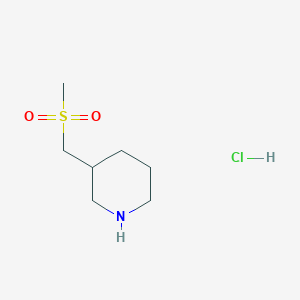
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
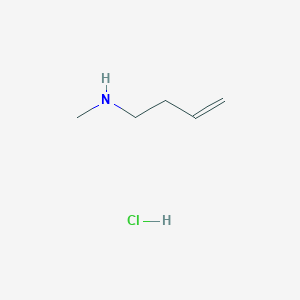
![Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B1447679.png)

